N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide
Description
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide is a synthetic acetamide derivative characterized by a dimethylamino-substituted phenyl group connected via a propyl chain to an acetamide moiety bearing a meta-methylphenoxy (m-tolyloxy) group. The dimethylamino group enhances hydrophilicity, while the m-tolyloxy substituent contributes to hydrophobic interactions.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-4-8-19(14-16)24-15-20(23)21-13-5-7-17-9-11-18(12-10-17)22(2)3/h4,6,8-12,14H,5,7,13,15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWMEBBBORYHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide is characterized by its complex structure, which includes a dimethylamino group, a phenyl ring, and an acetamide moiety. The structural formula can be represented as follows:
This compound is a derivative of acetamide and exhibits properties typical of both amine and ether functionalities.
Antitumor Activity
Research indicates that derivatives similar to this compound may exhibit significant antitumor effects. For instance, compounds with similar structures have shown inhibitory activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. A study highlighted that certain pyrazole derivatives demonstrated cytotoxic effects, particularly when combined with doxorubicin, enhancing the overall therapeutic efficacy against resistant cancer types .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
- Synergistic Effects : When used in combination with established chemotherapeutics, such as doxorubicin, these compounds can enhance the therapeutic index while reducing side effects .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor activity, this compound may also exhibit anti-inflammatory and antibacterial properties. Pyrazole derivatives have been documented for their ability to inhibit inflammatory cytokines and bacterial growth, suggesting a potential role in treating infections or inflammatory diseases .
Study on Cytotoxicity
A notable study investigated the cytotoxic effects of similar compounds on MDA-MB-231 breast cancer cells. The results indicated that these compounds not only inhibited cell viability but also induced apoptosis through caspase activation pathways. The combination with doxorubicin resulted in a significant reduction in cell survival rates compared to either agent alone .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Research has shown that modifications to the phenyl ring or substituents on the acetamide moiety can significantly alter potency and selectivity against different cancer types. For example, introducing halogen substituents has been associated with enhanced cytotoxicity .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Polarity: The dimethylamino group in the target compound increases hydrophilicity compared to purely aromatic or halogenated analogs like alachlor . Fluorophenyl (CHEMENU) and hydroxy-difluorophenyl (EP3612519B1) substituents further enhance polarity, influencing solubility and membrane permeability .
Biological Activity: Chloroacetamides (e.g., alachlor) are herbicidal, acting via inhibition of very-long-chain fatty acid synthesis . In contrast, dimethylamino- and fluorophenyl-substituted acetamides are more likely to target neurological or cellular receptors, as seen in GPCR ligands (e.g., L748337 in ) .
Synthetic Routes :
- The target compound may be synthesized via amide coupling, similar to methods in (mercaptoacetic acid/ZnCl₂) or (HATU/DIEA). Substituents like m-tolyloxy require etherification or nucleophilic substitution steps .
Safety and Toxicity: The dimethylamino compound’s safety profile () contrasts with the acute toxicity of chloroacetamides (e.g., alachlor’s EPA classification as a probable carcinogen) . Cytotoxicity in acetamide derivatives (e.g., ’s 43.2% mortality in brine shrimp) suggests structure-activity relationships warrant further study .
Q & A
Q. How can metabolic pathways be elucidated for this compound?
- Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the propyl chain) and phase II conjugates (glucuronidation). Compare with databases of exact mass values (e.g., m/z 433.2689 for related tert-butyl carbamates) . In vitro microsomal studies (human liver microsomes + NADPH) clarify oxidative stability .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously, as minor deviations can significantly impact yields in multi-step syntheses (e.g., 2–5% yields reported for analogous compounds) .
- Analytical Cross-Checks : Combine HPLC with diode-array detection (DAD) and NMR to confirm purity and structural integrity, especially for isomers .
- Troubleshooting Low Yields : If condensation steps fail, pre-activate the carboxyl group using CDI (1,1'-carbonyldiimidazole) before introducing the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
